

Application Notes: Utilizing ATTO 425 Azide for Enhanced Flow Cytometry Analysis

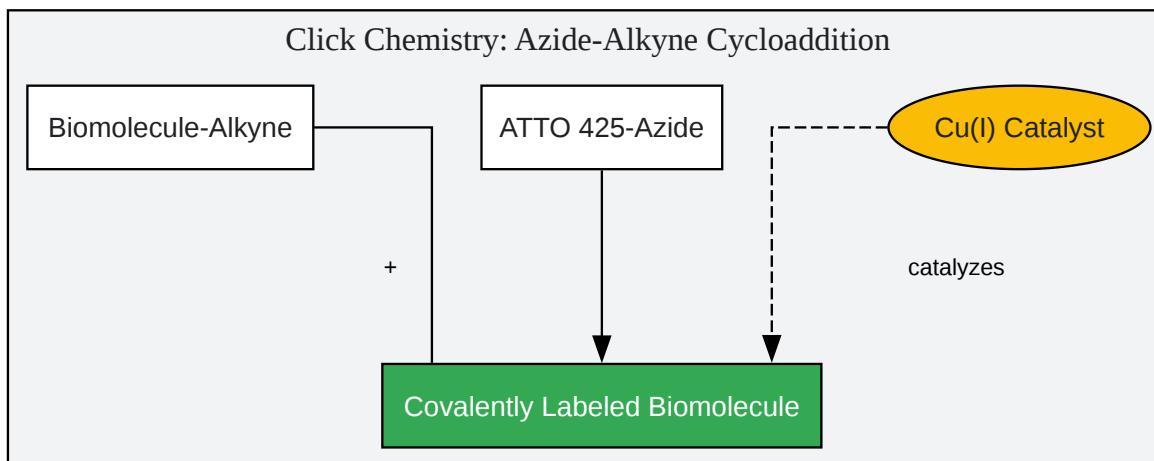
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 425 azide**

Cat. No.: **B12060738**

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent label belonging to the ATTO series of dyes, known for their exceptional photostability and brightness. The azide-modified version, **ATTO 425 azide**, serves as a powerful tool for bio-conjugation via copper-catalyzed or copper-free click chemistry. This allows for the precise and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans. In flow cytometry, **ATTO 425 azide** is particularly valuable for detecting cell proliferation (e.g., EdU incorporation), visualizing specific cellular components, and tracking metabolic activity. Its excitation and emission properties in the violet-blue range make it compatible with common laser lines and suitable for multicolor panel design.

Core Principles: Click Chemistry

The primary application of **ATTO 425 azide** relies on the bio-orthogonal reaction known as click chemistry. This involves the reaction between an azide (on the ATTO 425 dye) and a terminal alkyne (incorporated into a biomolecule of interest). This cycloaddition reaction is highly specific and efficient, occurring readily under biological conditions without interfering with native cellular processes. The result is a stable triazole linkage that covalently attaches the fluorescent dye to the target molecule.

[Click to download full resolution via product page](#)

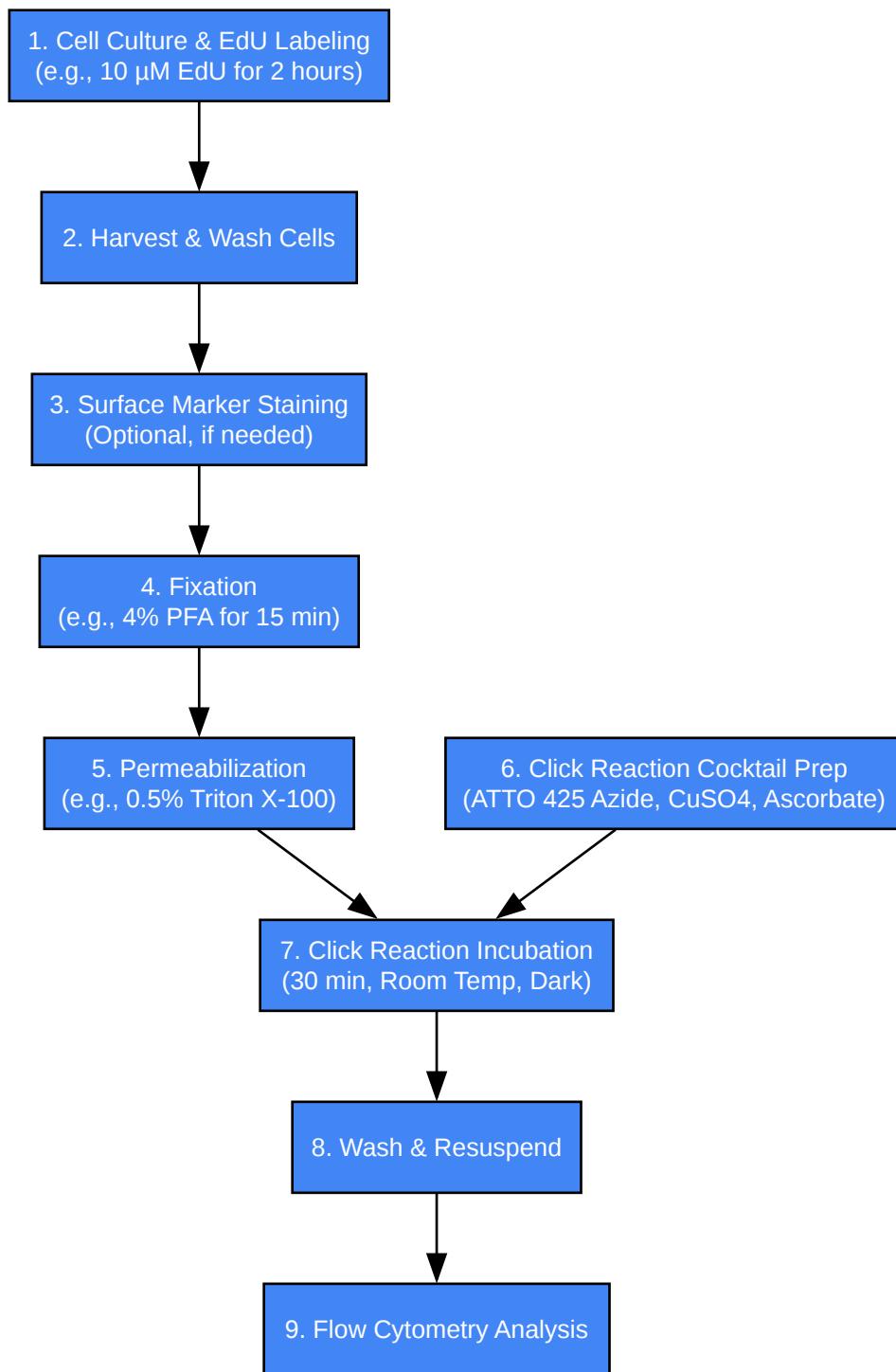
Caption: The copper(I)-catalyzed click reaction between an alkyne-modified biomolecule and **ATTO 425 azide**.

Data Presentation

Spectroscopic and Photophysical Properties of ATTO 425

Property	Value
Excitation Maximum (λ_{ex})	439 nm
Emission Maximum (λ_{em})	485 nm
Molar Extinction Coefficient (ϵ)	45,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.90
Molecular Weight (MW)	663 g/mol
Recommended Laser Line	405 nm (Violet)
Recommended Emission Filter	485/20 BP or similar

Example Flow Cytometry Panel for Cell Proliferation


Marker	Fluorochrome	Laser	Emission Filter	Purpose
Proliferation	ATTO 425	Violet (405 nm)	485/20 BP	Detects EdU incorporation
Viability	Zombie NIR™	Red (640 nm)	780/60 BP	Excludes dead cells
Surface Marker 1	PE	Blue (488 nm)	575/25 BP	Identifies cell population 1
Surface Marker 2	APC	Red (640 nm)	660/20 BP	Identifies cell population 2

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and ATTO 425 Azide

This protocol details the detection of DNA synthesis by incorporating the alkyne-modified nucleoside EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, followed by detection with **ATTO 425 azide**.

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the EdU cell proliferation assay using click chemistry.

Materials:

- Cells of interest
- Complete cell culture medium
- EdU solution (e.g., 10 mM in DMSO)
- **ATTO 425 azide** (e.g., 1 mM in DMSO)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Click Reaction Buffer (e.g., PBS)
- Copper(II) Sulfate (CuSO_4) solution (e.g., 100 mM in H_2O)
- Sodium Ascorbate solution (e.g., 1 M in H_2O , freshly prepared)
- Flow cytometry tubes
- Phosphate-Buffered Saline (PBS)

Procedure:

- EdU Labeling:
 - Culture cells to the desired density.
 - Add EdU to the culture medium to a final concentration of 10 μM .
 - Incubate for a period appropriate for your cell type (e.g., 2 hours) to allow for incorporation into newly synthesized DNA.
- Cell Harvesting and Staining:
 - Harvest cells using standard procedures (e.g., trypsinization for adherent cells).
 - Wash the cells once with 1 mL of PBS containing 1% BSA. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

- (Optional) If staining for surface markers, perform this step now according to the antibody manufacturer's protocol.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in 100 µL of Fixation Buffer.
 - Incubate for 15 minutes at room temperature, protected from light.
 - Wash once with 1 mL of PBS + 1% BSA.
 - Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
 - Incubate for 15 minutes at room temperature.
- Click Reaction:
 - Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:
 - 85 µL Click Reaction Buffer (PBS)
 - 10 µL CuSO₄ solution (final concentration: 10 mM)
 - 5 µL **ATTO 425 azide** solution (final concentration: 5 µM)
 - 10 µL Sodium Ascorbate solution (final concentration: 100 mM)
 - Note: The catalyst (CuSO₄ and Ascorbate) must be added last.
 - Wash the permeabilized cells once with 1 mL of PBS.
 - Resuspend the cell pellet in 100 µL of the prepared Click Reaction Cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Final Washes and Acquisition:
 - Wash the cells twice with 1 mL of Permeabilization Buffer.

- Resuspend the cells in 300-500 μ L of PBS for flow cytometry analysis.
- Analyze the samples on a flow cytometer using a 405 nm laser for excitation and a filter appropriate for ATTO 425 emission (e.g., 485/20 nm).

Troubleshooting and Considerations

- High Background: Ensure adequate washing steps after fixation, permeabilization, and the click reaction. Reduce the concentration of **ATTO 425 azide** if necessary.
- Weak Signal: Increase the EdU incubation time to allow for more incorporation. Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation which deactivates the catalyst.
- Cell Loss: Use low-speed centrifugation (e.g., 300-500 x g) and avoid vigorous vortexing.
- Multicolor Panels: ATTO 425 has a relatively narrow emission spectrum, but always run single-color controls to check for spectral overlap and calculate compensation if necessary.
- To cite this document: BenchChem. [Application Notes: Utilizing ATTO 425 Azide for Enhanced Flow Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12060738#using-atto-425-azide-in-flow-cytometry-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com